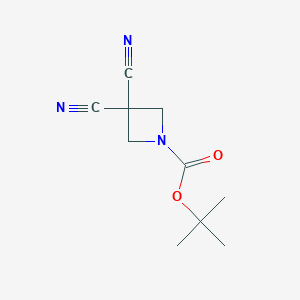
1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate” is a complex organic molecule. It contains an imidazolidin-2-one group, which is a type of cyclic imide, and a trifluoroacetate group, which is a salt or ester of trifluoroacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Synthesis and Application in Amino Acid Mimetics
The research by Zaman, Kitamura Mitsuru, and Abell (2005) delves into the synthesis of 1-benzyl-4-methylimidazoles with varying substituents at the 2-position, derived from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization. This methodology facilitates the production of optically active amino acid mimetics featuring a C-terminal imidazole, underscoring a significant application of related imidazole derivatives in mimicking amino acid structures for various scientific and therapeutic purposes. The process highlights the potential of these compounds in peptide and protein engineering, offering a versatile tool for modifying peptide backbones and side chains to study structure-activity relationships or to develop peptidomimetics with enhanced stability and bioavailability (Zaman et al., 2005).
Heterocyclic System Synthesis for Antibacterial and Antifungal Activities
Sharma and Jain (2011) accomplished an efficient one-pot synthesis of a novel heterocyclic system, specifically 3′-(2-aminobenzimidazolyl)-2-phenyl spiro[4H-benzopyran-4,2′-thiazolidin]-4-ones, by condensing substituted hydrazinobenzimidazole, flavanone, and mercaptoacetic acid. This synthesis, notably enhanced by the use of an ionic liquid, yielded compounds with significant antibacterial, antifungal, and insecticidal activities, indicating the potential of such heterocyclic compounds in developing new antimicrobial agents with broad-spectrum efficacy (Sharma & Jain, 2011).
Development of Fluorine-Containing Heterocycles
Sokolov et al. (2005) focused on the synthesis of fluorine-containing heterocycles, a process that involves the reaction of acylimines of hexafluoroacetone and methyl trifluoropyruvate with 2-aminothiazolines. This method yielded two distinct structural types of fluorine-containing heterocycles: 6,7-dihydro-2H-thiazolo[3,2-a][1,3,5]triazines and 2,3,5,6-tetrahydroimidazo[2,1-b]thiazoles. The incorporation of fluorine atoms into heterocyclic compounds is of great interest due to the profound impact of fluorination on the biological activity, stability, and lipophilicity of pharmaceuticals and agrochemicals, thus providing valuable insights into the design and synthesis of new fluorine-containing therapeutic agents (Sokolov et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as carbamates, are known to be useful protecting groups for amines, essential for the synthesis of peptides .
Mode of Action
It’s worth noting that carbamates can be installed and removed under relatively mild conditions . This suggests that 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone trifluoroacetate may interact with its targets in a similar manner.
Biochemical Pathways
The compound’s structure suggests it may be involved in the synthesis of peptides , which are crucial components of many biological pathways.
Pharmacokinetics
Fluorinated compounds often exhibit unique physicochemical properties, which can affect their bioavailability .
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function, with downstream effects on cellular processes.
Safety and Hazards
properties
IUPAC Name |
1-(2-aminoethyl)-3-methylimidazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.C2HF3O2/c1-8-4-5-9(3-2-7)6(8)10;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFAICECAGBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)




![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)


![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

